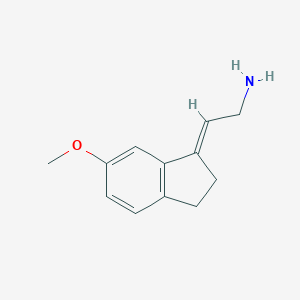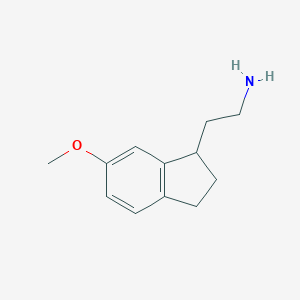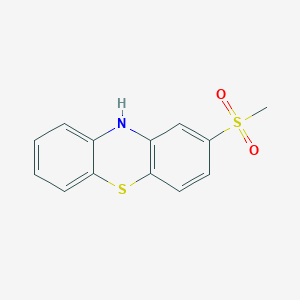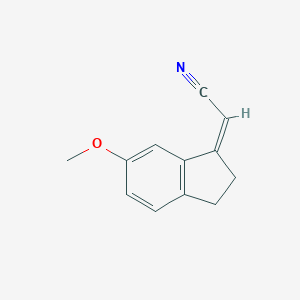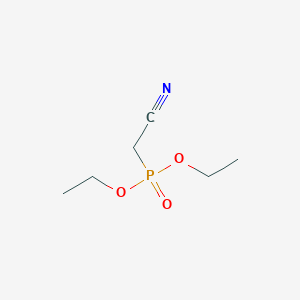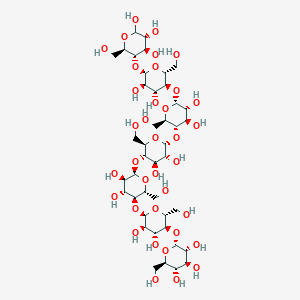
Maltoheptaose
説明
Maltoheptaose Description
Maltoheptaose is a glucose heptamer that exhibits a left-handed helical structure with 6.5 glucose residues per turn and a rise per residue of 2.4 Å. It demonstrates short-range order and can vary its conformation in the absence of a stabilizing protein . Maltoheptaose has applications in various industries, including food, medicine, and cosmetics, due to its specific degree of polymerization .
Synthesis Analysis
The synthesis of maltoheptaose can be achieved through enzymatic methods. Cyclodextrinase from Thermococcus sp. expressed in Bacillus subtilis has been used to prepare maltoheptaose with a high yield, showing a specific activity of 637.95 U/mg under optimal conditions . Additionally, a one-pot cascade reaction using cyclodextrin glucotransferase and cyclomaltodextrinase has been designed to produce maltoheptaose from soluble starch, with a conversion rate of 16% . Maltoheptaose-conjugated polycaprolactones have been synthesized through click reactions, leading to self-assembled nanostructures .
Molecular Structure Analysis
The molecular structure of maltoheptaose has been determined through difference Fourier analysis, revealing its helical nature . The binding of maltoheptaose to enzymes like cyclodextrin glycosyltransferase has provided insights into the mechanisms of transglycosylation activity and cyclodextrin size specificity .
Chemical Reactions Analysis
Maltoheptaose has been used to promote the internalization of nanoparticles by Escherichia coli, which is significant for strains with and without the maltodextrin transport channel . It has also been involved in the synthesis of sugar esters, where maltoheptaose-based sugar esters were synthesized from maltoheptaose and fatty acids using a commercial lipase .
Physical and Chemical Properties Analysis
Maltoheptaose exhibits limited solubility in organic solvents, with the exception of dimethyl sulfoxide . The maltoheptaose-palmitate ester synthesized has shown excellent emulsifying properties, outperforming commercial sucrose esters in terms of emulsion stability under various conditions . The self-assembly of maltoheptaose-block-polystyrene into micellar nanoparticles has been explored, with potential applications in encapsulating gold nanoparticles .
科学的研究の応用
Enzymatic Synthesis and Characterization
Maltoheptaose, a malto-oligosaccharide, has significant applications in food, medicine, and cosmetics industries. Its enzymatic synthesis involves the use of cyclodextrinase from various sources. For instance, cyclodextrinase from Thermococcus sp. expressed in Bacillus subtilis has shown high substrate specificity for cyclodextrins, yielding a high proportion of maltoheptaose (Wang et al., 2020)(Wang et al., 2020). Additionally, maltoheptaose-based sugar esters synthesized using a commercial lipase from maltoheptaose and fatty acids show potential in emulsion systems, highlighting its role in food science (Nguyen et al., 2019)(Nguyen et al., 2019).
Biotechnology and Bioengineering
The enzymatic synthesis of maltoheptaose from starch, using a cascade reaction involving cyclodextrin glucotransferase and cyclomaltodextrinase, has been developed for industrial applications in food, cosmetics, and pharmaceutical industries (Abdalla et al., 2021)(Abdalla et al., 2021). Moreover, maltoheptaose has been identified as a superior encapsulating agent for aroma compounds, suggesting its potential in the food industry for flavor encapsulation (Min et al., 2010)(Min et al., 2010).
Material Science and Nanotechnology
In material science, maltoheptaose conjugates have been explored for their unique properties. A maltoheptaose-tetraphenylethylene conjugate shows temperature-dependent fluorescence properties, potentially useful in sensor technology (Hao et al., 2018)(Hao et al., 2018). Furthermore, maltoheptaose has been used to promote nanoparticle internalization by Escherichia coli, demonstrating its application in nanotechnology and biomedicine (Jayawardena et al., 2013)(Jayawardena et al., 2013).
Polymers and Bioconjugates
The chemoenzymatic synthesis of amylose-grafted cellulose and chitosan using maltoheptaose has been reported, highlighting its role in the development of new biomaterials (Omagari et al., 2009; Kaneko et al., 2007)(Omagari et al., 2009)(Kaneko et al., 2007).
Immunology
Maltoheptaose isolated from wheatgrass has been found to modulate monocytes via Toll-like receptor-2 signaling, suggesting its potential immunological applications (Tsai et al., 2015)(Tsai et al., 2015).
Safety And Hazards
将来の方向性
Maltoheptaose has potential applications in the pharmaceutical industry. For instance, it has been used to create nanoparticles for the oral delivery of Tamoxifen, a non-steroidal antiestrogen drug used for the treatment of breast cancer . It also has potential applications in the high-end transistor industry .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNABBHGYYMZMOA-QJBBZCPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
34620-78-5 | |
| Record name | D-Glucose, O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
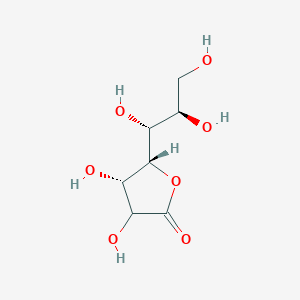
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
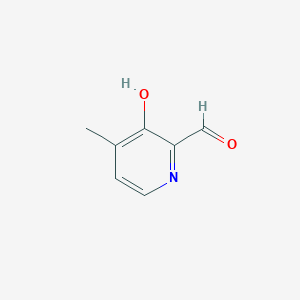
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
